Glucotropaeolin is primarily sourced from cruciferous vegetables such as Brassica oleracea (kale), Brassica rapa (turnip), and other related species. It belongs to the broader class of glucosinolates, which are characterized by their structure consisting of a glucose moiety linked to a sulfur-containing side chain derived from amino acids. The classification of glucosinolates is based on their side-chain structures, with glucotropaeolin specifically categorized as a benzyl glucosinolate due to its benzyl side chain.
The synthesis of glucotropaeolin can be achieved through both natural biosynthetic pathways and chemical synthesis. The biosynthesis involves the conversion of specific amino acids into aldoximes, which are then transformed into glucosinolates via a series of enzymatic reactions. Key enzymes involved include cytochrome P450 monooxygenases that facilitate the conversion of amino acids into their corresponding aldoximes, followed by sulfation to form glucotropaeolin.
In terms of chemical synthesis, one established method involves the reaction of benzyl magnesium chloride with carbon disulfide, followed by treatment with hydroxylamine to form the thiohydroxamic acid derivative. Subsequent reactions include O-sulfation using sulfur trioxide-pyridine complex and de-O-acetylation to yield glucotropaeolin. This synthetic route has been noted for its moderate yields and stability issues associated with intermediates .
The molecular formula of glucotropaeolin is CHNOS, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure features a glucose unit attached to a benzylthiohydroximate moiety. The specific stereochemistry and functional groups present in glucotropaeolin contribute to its biological activity and solubility properties.
Glucotropaeolin undergoes hydrolysis in the presence of myrosinase to yield various products, including:
The reaction mechanism involves the nucleophilic attack on the sulfur atom by water, leading to the cleavage of the glucosinolate bond .
The mechanism through which glucotropaeolin exerts its biological effects primarily revolves around its hydrolysis products. Upon hydrolysis:
Studies indicate that these mechanisms are mediated through modulation of signaling pathways involved in cell proliferation and apoptosis .
Relevant data indicate that glucotropaeolin's stability can be significantly affected by extraction methods, with lower temperatures preserving its integrity better than high-temperature methods .
Glucotropaeolin has garnered attention for its potential applications in various fields:
Research continues into optimizing extraction methods and enhancing the bioavailability of glucotropaeolin and its derivatives for practical applications .
Glucotropaeolin (benzyl glucosinolate) is a sulfur-containing secondary plant metabolite characterized by the core structure shared among glucosinolates: a β-D-thioglucose unit linked to an O-sulfated (Z)-thiohydroximate moiety and a benzyl-derived side chain. Its IUPAC name is 1-S-[(1Z)-2-Phenyl-N-(sulfooxy)ethanimidoyl]-1-thio-β-D-glucopyranose [1] [5]. The glucopyranose ring adopts a ^4^C~1~ chair conformation, with all hydroxyl groups in equatorial positions. Crucially, the C=N bond between the thiohydroximate sulfur and the sulfated oxime nitrogen exists exclusively in the Z-configuration in natural glucosinolates, as confirmed by X-ray crystallography and NMR spectroscopy [1] [6]. This stereochemistry is essential for enzymatic hydrolysis by myrosinase, which recognizes the Z-form to produce bioactive benzyl isothiocyanate [1] [4].
Table 1: Atomic Coordinates and Bonding in Glucotropaeolin
Atom/Group | Position/Configuration | Bond Angle/Length | Role in Reactivity |
---|---|---|---|
Glucopyranose ring | ^4^C~1~ chair conformation | C-O bonds: ~1.43 Å | Provides water solubility |
Anomeric C-S bond | Axial position | C-S: ~1.82 Å | Cleavage site for myrosinase |
C=N bond | Z-configuration | C=N: ~1.28 Å | Determines enzymatic specificity |
O-SO₃⁻ group | Equatorial to C=N | S-O: ~1.48 Å | Stabilizes aglucone intermediate |
Benzyl side chain | Phenyl group attached | C7-C1': ~1.50 Å | Precursor to benzyl isothiocyanate |
Glucotropaeolin belongs to the aromatic glucosinolate subclass, defined by Blažević et al. (2020) as containing an aromatic moiety in the side chain [6] [8]. It derives from phenylalanine via chain elongation and subsequent modifications, contrasting with aliphatic (methionine-derived) and indolic (tryptophan-derived) glucosinolates. Key structural distinctions include:
Table 2: Classification of Glucosinolates by Side-Chain Structure
Subclass | Precursor Amino Acid | Representative Compound | Key Structural Feature | Dominant Hydrolysis Product |
---|---|---|---|---|
Aromatic | Phenylalanine | Glucotropaeolin | Phenyl/Benzyl group | Benzyl isothiocyanate |
Aliphatic | Methionine | Glucoraphanin | Methylsulfinylalkyl chain | Sulforaphane |
Indolic | Tryptophan | Glucobrassicin | Indole ring | Indole-3-carbinol |
Glucotropaeolin’s stability is influenced by temperature, water content, pH, and metal ions. In aqueous solutions, it degrades via non-enzymatic hydrolysis at temperatures >60°C, forming benzyl cyanide and benzyl isothiocyanate as primary products [3] [4]. This process accelerates in acidic conditions (pH <4) or with Fe²⁺ ions, which promote nitrile formation [3] [6]. In dehydrated systems (e.g., dried vegetables), degradation follows first-order kinetics with an activation energy (E~a~) of ~85 kJ·mol⁻¹ [4].
Thermal Degradation Pathways:
Table 3: Degradation Kinetics of Glucotropaeolin Under Controlled Conditions
Condition | Temperature (°C) | Half-life (h) | Primary Degradation Product | Mechanism |
---|---|---|---|---|
Dry powder (13% water) | 60 | 480 | Benzyl isothiocyanate | Thermolysis |
Fresh cabbage (82% water) | 60 | 36 | Benzyl cyanide | Acid-catalyzed hydrolysis |
Boiled cabbage (storage) | 4 (refrigerated) | 24 | Undefined polar metabolites | Leaching/enzymatic activity |
Storage studies of boiled cabbage show glucotropaeolin decreases by 40–60% within 24 hours at 4°C, likely due to residual myrosinase activity or leaching [3]. Crucially, its benzyl side chain confers greater stability than indolic glucosinolates, which degrade rapidly during food processing [3] [6].
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